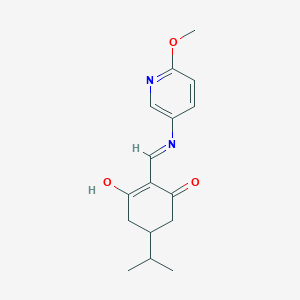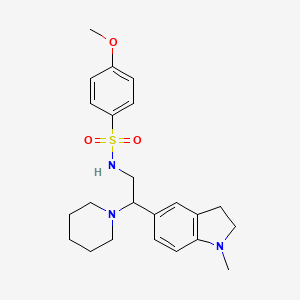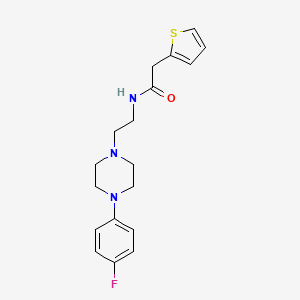
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione, commonly known as MPAC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In
Scientific Research Applications
Applications in Organic Synthesis and Heterocyclic Chemistry
Three-Component Condensation Reactions : Research has highlighted the versatility of compounds structurally related to 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione in three-component condensation reactions. These reactions involve the compound acting with triethyl orthoformate and various carbonyl compounds or nitriles to synthesize substituted pyrazolopyrimidines and pyrazoloquinazolines. This approach showcases the compound's utility in constructing complex heterocyclic systems, which are of interest in pharmaceutical chemistry and material science (D. V. Kryl'skiĭ, K. Shikhaliev, & A. S. Chuvashlev, 2010).
Synthesis of Novel Heterocyclic Derivatives : Another application includes the novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives. These compounds were synthesized through enamine alkylation and dehydrating condensation reactions. Such derivatives have been investigated for their electrochemical properties and potential oxidative functions, highlighting the role of similar structures in facilitating the synthesis of new organic molecules with potential applications in chemical sensors and electronic devices (Yuhki Mitsumoto & M. Nitta, 2004).
properties
IUPAC Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-5-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)11-6-14(19)13(15(20)7-11)9-17-12-4-5-16(21-3)18-8-12/h4-5,8-11,19H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNUKDKYSXNFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=C(C(=O)C1)C=NC2=CN=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)


![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)



![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
